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CAS No.: 1394067-63-0
Cat. No.: B1403346
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Application Note: Advanced Protocol for the Telescoped Synthesis of Axitinib Intermediate

Executive Summary

This application note details a robust, industrial-scale protocol for the synthesis of 2-((3-iodo-
1H-indazol-6-yl)thio)-N-methylbenzamide, a critical late-stage intermediate in the
manufacturing of the tyrosine kinase inhibitor Axitinib (Inlyta®).

Traditionally, the synthesis of Axitinib involved stepwise isolation of intermediates, leading to
yield losses and increased solvent consumption. This guide presents a telescoped (one-pot)
strategy derived from recent process chemistry optimizations (e.g., Pfizer's commercial
development and subsequent patent literature). The protocol merges a Copper-catalyzed C-S
bond formation (Ullmann-type) with a regioselective electrophilic iodination, eliminating the
isolation of the sulfide precursor.

Key Advantages of this Protocol:

e Process Intensification: Reduces unit operations by combining coupling and halogenation.
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o Cost Efficiency: Utilizes Copper(ll) acetate instead of expensive Palladium catalysts (Migita
conditions).

» Purity Control: Includes a specific crystallization and reslurry strategy to reject inorganic salts
and regioisomers, achieving >99% HPLC purity.

Retrosynthetic Analysis & Reaction Scheme

The synthesis disconnects the Axitinib scaffold into three primary components: the indazole
core, the benzamide thiol side chain, and the vinylpyridine moiety (installed later). This protocol
focuses on constructing the fully functionalized indazole core.

Chemical Transformations:
¢ C-S Coupling: 6-iodo-1H-indazole reacts with 2-mercapto-N-methylbenzamide.[1][2]

o Electrophilic Aromatic Substitution: The resulting sulfide is iodinated at the C3 position of the
indazole ring.

- Telescoped One-Pot Process
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Figure 1: Reaction scheme illustrating the direct conversion of starting materials to the
iodinated intermediate without isolation of the sulfide species.

Detailed Experimental Protocol

Scale: Pilot Scale (Basis: 4.4 kg of Indazole SM). Safety Warning:lodine is corrosive and
volatile. NMP is a reproductive toxin. Perform all operations in a well-ventilated fume hood with
appropriate PPE.

Materials & Reagents

Reagent Role Equiv. (approx) Mass/Vol
6-lodo-1H-indazole Limiting Reagent 1.0 4.4 kg
2-Mercapto-N- ]

) Nucleophile 1.15 3.5 kg
methylbenzamide
Copper(ll) Acetate

Catalyst 0.05 0.17 kg
Monohydrate
Potassium Carbonate Base 2.9 7.3 kg
lodine (12) lodinating Agent 1.8 8.2 kg
N-Methyl-2-
) Solvent - ~8.0 kg total

pyrrolidone (NMP)
Ascorbic Acid Quench Agent - 5.0 kg
Acetonitrile Anti-solvent - 10.7 kg

Step-by-Step Methodology

Stage 1: C-S Coupling (Ullmann-Type)
e Reactor Setup: Inert a glass-lined reactor with Nitrogen (N2).

» Base/Catalyst Charge: Charge NMP (3.0 kg), 6-iodo-1H-indazole (4.4 kg), Potassium
Carbonate (7.3 kg), and Cu(OAc)2 (0.17 kg) at 20-25°C.

» Activation: Heat the slurry to 80°C with medium agitation.
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o Thiol Addition: In a separate vessel, dissolve 2-mercapto-N-methylbenzamide (3.5 kg) in
NMP (1.75 kg) at 60°C. Add this solution to the main reactor over 15 minutes.

¢ Reaction: Heat the mixture to 105°C and stir for 90 minutes.

o IPC (In-Process Control): Check by HPLC for consumption of 6-iodoindazole (<1%).

Stage 2: In-Situ lodination 6. lodine Charge: Prepare a solution of lodine (8.2 kg) in NMP (2.8
kg). 7. Addition: Add the lodine solution to the hot reaction mixture (105°C) cautiously.
Exotherm expected. 8. Reaction: Maintain temperature at 105°C for 120 minutes.

o Mechanism:[2][3][4][5][6][7][8][9][10] The iodine electrophilically attacks the C3 position of the
electron-rich indazole ring.

e IPC:[11] Monitor for conversion of the sulfide intermediate to the di-iodo species (or mono-
iodo product depending on nomenclature, here C3-1 is the target).

Stage 3: Quench & Workup 9. Cooling: Cool the reaction mass to 80°C. 10. Anti-solvent
Addition: Charge Acetonitrile (10.7 kg) to modify crystal habit and solubility. 11. Reductive
Quench: Slowly add a solution of Ascorbic Acid (5.0 kg) in Water (24 kg) over 120 minutes at
80°C.

Purpose: Reduces unreacted lodine (12) to lodide (I-), preventing product contamination and
color issues.

Crystallization: Add a second portion of Water (24 kg) over 80 minutes at 80°C.

Final Cooling: Cool the slurry to 0-5°C over 4 hours.

Filtration: Filter the solids. The mother liquor contains NMP, inorganic salts, and iodide
byproducts.

Stage 4: Purification (Reslurry) 15. Reslurry: Transfer the wet cake to a clean reactor. Add
Acetone (20 kg) and Water (10 kg).[3] 16. Heating: Heat to 55—60°C and stir for 1 hour. This
removes trapped NMP and trace regioisomers. 17. Isolation: Cool to 20°C, filter, and wash with
chilled Acetone (3 kg). 18. Drying: Vacuum dry at 50-60°C.

Expected Yield: ~65% (based on 6-iodoindazole).[2][3] Purity: >99.0% (HPLC).

Critical Process Parameters (CPPs)
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Parameter Setpoint

Criticality

Scientific Rationale

Reaction Temp (Stage
1)

105 £ 5°C

High

Required to overcome
the activation energy
of the Cu-catalyzed C-
S coupling. Lower
temps lead to stalled
reaction; higher temps
promote disulfide

impurities.

lodine Stoichiometry 1.8 eq

Medium

Excess iodine ensures
complete conversion
at C3, but too much
increases the burden
on the ascorbic acid

quench.

Quench Rate 120 min

High

Rapid addition of
aqueous ascorbic acid
at 80°C can cause
uncontrolled
precipitation (oiling
out), trapping
impurities. Slow
addition ensures

crystal growth.

Atmosphere Nitrogen

High

Thiolate anions are
susceptible to
oxidative dimerization
(disulfide formation) in
the presence of air

and Copper.[1]

Troubleshooting Guide

Issue 1: Low Conversion in Coupling Step
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o Cause: Catalyst deactivation (oxidation of Cu species) or poor quality base.

e Solution: Ensure K2CO3 is anhydrous and finely milled. Verify N2 sparging of solvents.
Increase catalyst loading to 0.1 eq if necessary.

Issue 2: High Levels of Disulfide Impurity
o Cause: Oxygen ingress or thermal stress on the thiol before coupling.

o Solution: Degas the thiol/NMP solution before addition. Ensure the thiol is added after the
catalyst/base mixture is at temperature (80°C).

Issue 3: Product Coloration (Purple/Brown)
o Cause: Residual lodine trapped in the crystal lattice.

e Solution: Increase the Ascorbic Acid charge or extend the reslurry time in Acetone/Water.
Ensure pH of the slurry is slightly acidic to neutral during quench.

Workflow Visualization
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Figure 2: Process flow diagram for the telescoped synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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